molecular formula C11H13NO2 B13930460 4-(cyclobutylamino)benzoic Acid

4-(cyclobutylamino)benzoic Acid

Cat. No.: B13930460
M. Wt: 191.23 g/mol
InChI Key: AHQGJZHECFZFID-UHFFFAOYSA-N
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Description

4-(cyclobutylamino)benzoic acid is an organic compound with the molecular formula C11H13NO2 It consists of a benzoic acid core substituted with a cyclobutylamino group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclobutylamino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with cyclobutylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One common method involves the use of an organic solvent such as ethanol, with the reaction mixture being heated to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(cyclobutylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzoic acid derivatives.

Scientific Research Applications

4-(cyclobutylamino)benzoic acid has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(cyclobutylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The cyclobutylamino group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-aminobenzoic acid: A precursor in the synthesis of 4-(cyclobutylamino)benzoic acid, known for its role in the synthesis of folic acid.

    4-(dimethylamino)benzoic acid: Another derivative of 4-aminobenzoic acid with different substituents, used in various chemical and biological applications.

Uniqueness

This compound is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

4-(cyclobutylamino)benzoic acid

InChI

InChI=1S/C11H13NO2/c13-11(14)8-4-6-10(7-5-8)12-9-2-1-3-9/h4-7,9,12H,1-3H2,(H,13,14)

InChI Key

AHQGJZHECFZFID-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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